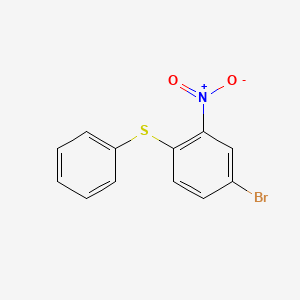
(4-Bromo-2-nitrophenyl)(phenyl)sulfane
Description
(4-Bromo-2-nitrophenyl)(phenyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl group bonded via a sulfane (S–C) linkage to a substituted phenyl ring bearing bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. This compound belongs to the aryl sulfane family, which is notable for applications in organic synthesis, materials science, and pharmaceuticals due to their tunable electronic and steric properties .
Propriétés
Formule moléculaire |
C12H8BrNO2S |
|---|---|
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
4-bromo-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
CPFAZLHYJCUWSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Electronic Effects of Substituents
The bromo and nitro groups in (4-Bromo-2-nitrophenyl)(phenyl)sulfane introduce significant electronic and steric effects. Comparisons with other sulfane derivatives synthesized in highlight these differences:
| Compound | Substituents | Yield (%) | Purity (%) | Key Properties |
|---|---|---|---|---|
| (4-Methoxyphenyl)(phenyl)sulfane | –OCH₃ (electron-donating) | 63 | 95 | Higher solubility in polar solvents |
| Phenyl(p-tolyl)sulfane | –CH₃ (weakly donating) | 72 | 97 | Moderate reactivity in coupling reactions |
| (4-Fluorophenyl)(phenyl)sulfane | –F (electron-withdrawing) | 86 | 99 | Enhanced thermal stability |
| Target Compound | –Br, –NO₂ (strongly withdrawing) | Inferred lower yield | N/A | Predicted high reactivity in nucleophilic substitutions |
- Electronic Effects: The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), reducing electron density on the sulfur atom, which may enhance oxidative stability but reduce nucleophilicity compared to methoxy- or methyl-substituted analogs .
Crystallographic and Bonding Comparisons
Crystallographic data from related sulfonate and sulfane compounds () provide structural benchmarks:
- The S–C bond in sulfanes is typically longer (1.78–1.82 Å) than S–O bonds in sulfonates (1.43–1.49 Å), reflecting differences in bonding character.
- The dihedral angle between the two aryl rings in the target compound is expected to deviate from coplanarity due to steric clashes between Br and NO₂ groups, similar to sulfonate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


